1-Methyl-1H-pyrazole-4,5-diamine: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials
1-Methyl-1H-pyrazole-4,5-diamine: A Privileged Scaffold in Medicinal Chemistry and Advanced Materials
As a Senior Application Scientist, I approach chemical building blocks not merely as structural components, but as strategic tools governed by chemical logic. 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) is a prime example of such a tool. It is an electron-rich, regiochemically locked, bis-nucleophilic engine designed for the rapid assembly of privileged pharmacophores and advanced oxidative polymers.
This whitepaper provides an in-depth technical analysis of 1-Methyl-1H-pyrazole-4,5-diamine, detailing its structural advantages, mechanistic applications in drug discovery, and cross-disciplinary utility in material science.
Physicochemical Profiling & Structural Logic
To effectively deploy 1-Methyl-1H-pyrazole-4,5-diamine in synthetic workflows, one must understand the causality behind its structural features. The molecule consists of a pyrazole core substituted with a methyl group at the N1 position and two primary amino groups at the C4 and C5 positions.
The N-methyl group is not merely a steric placeholder; it serves a critical mechanistic function: tautomeric locking . Unsubstituted pyrazoles rapidly tautomerize, which complicates downstream functionalization and leads to unpredictable binding kinetics in biological targets. By methylating the N1 position, we lock the molecule into a single tautomeric state, ensuring strict regiocontrol during synthesis and predictable Structure-Activity Relationships (SAR) in drug development[1].
Furthermore, the vicinal diamines act as an orthogonal bis-nucleophile, perfectly positioned for condensation reactions with bis-electrophiles to form fused bicyclic systems.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data and the practical causality behind these metrics for laboratory application.
| Parameter | Value | Causality / Laboratory Significance |
| Molecular Weight (Free Base) | 112.13 g/mol | Low molecular weight allows for significant downstream functionalization while remaining strictly within Lipinski's Rule of 5[1]. |
| Molecular Formula | C4H8N4 | High nitrogen-to-carbon ratio provides excellent hydrogen-bonding potential for target protein interactions. |
| Sulfate Salt MW | 210.21 g/mol | The 1:1 sulfate salt (CAS 20055-01-0) improves shelf stability, preventing the spontaneous air-oxidation common to free vicinal diamines[2]. |
| Storage Conditions | 2-8°C, Dark, Dry | Electron-rich diamines are sensitive to photo-oxidation and moisture; strict climate control prevents degradation[1]. |
Mechanistic Applications in Targeted Drug Discovery
In pharmaceutical research, 1-Methyl-1H-pyrazole-4,5-diamine is predominantly utilized as a precursor for synthesizing Pyrazolo[3,4-d]pyrimidines . These fused nitrogen-containing heterocycles are classic purine bioisosteres .
Because they closely mimic the structure of endogenous adenine, these scaffolds are highly effective at competitively binding to the ATP-binding pocket (hinge region) of various kinases. Researchers utilize this specific diamine to develop targeted therapies against kinases such as ROCK, PAK, Lysyl Oxidase, and Cdc42-binding kinase[1]. Additionally, its utility extends to the synthesis of Cephem compounds (antibiotics), where the diamine undergoes targeted amide coupling to form complex antibacterial agents[3].
Pathway: Scaffold generation from 1-Methyl-1H-pyrazole-4,5-diamine to kinase inhibition.
Experimental Workflow: Self-Validating Cyclization Protocol
To synthesize a Pyrazolo[3,4-d]pyrimidine core, we must leverage the nucleophilicity of the C4/C5 amines. The following protocol utilizes the sulfate salt of the diamine to ensure high starting purity, employing an in situ free-basing strategy to prevent premature oxidation.
Every step in this workflow is designed as a self-validating system to ensure experimental integrity.
Step-by-Step Methodology
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In Situ Free-Basing: Suspend 1.0 equivalent of 1-Methyl-1H-pyrazole-4,5-diamine sulfate[4] in anhydrous ethanol. Add 2.2 equivalents of Triethylamine (TEA).
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Causality: The sulfate salt is air-stable. TEA liberates the highly nucleophilic free base only when the system is sealed and ready, preventing oxidative degradation of the diamine.
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Electrophile Introduction: Add 1.2 equivalents of triethyl orthoformate (the bis-electrophile) to the suspension.
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Acid-Catalyzed Cyclization: Introduce a catalytic amount of glacial acetic acid (0.1 eq) and heat the reaction to reflux (80°C) for 4-6 hours.
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Causality: Acetic acid protonates the orthoester, drastically increasing its electrophilicity. This drives the sequential nucleophilic attacks from the C4 and C5 amines, forcing the thermodynamic closure of the pyrimidine ring.
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Isolation: Cool the mixture to 0°C. The fused heterocycle will precipitate. Isolate via vacuum filtration and wash with cold ethanol to remove residual TEA-sulfate salts.
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Validation Checkpoint (Self-Validation): Subject the isolated product to 1H NMR spectroscopy.
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System Validation: The reaction is mathematically confirmed as successful if the broad singlet corresponding to the four primary amine protons (NH2) disappears, and a new, sharp downfield singlet (representing the aromatic C-H of the newly formed pyrimidine ring) emerges. If primary amine peaks remain, the cyclization is incomplete.
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Workflow: Self-validating cyclization protocol for Pyrazolo[3,4-d]pyrimidine synthesis.
Cross-Disciplinary Applications: Advanced Oxidative Dyeing
Beyond pharmaceuticals, 1-Methyl-1H-pyrazole-4,5-diamine exhibits significant utility in material science and cosmetics, specifically within oxidative hair dyeing compositions.
Historically, yellow colorations in permanent dyes were achieved using o-aminophenol derivatives, which suffer from poor wearability, rapid fading upon shampooing, and toxicological concerns[5]. 1-Methyl-1H-pyrazole-4,5-diamine is utilized as a highly reactive, heterocyclic primary intermediate. When exposed to an oxidizing agent (like hydrogen peroxide) in the presence of coupler molecules, the vicinal diamines undergo rapid polymerization. This forms complex, highly conjugated chromophores trapped within the keratin matrix of the hair, yielding vibrant, wash-fast tints that resist environmental degradation and UV bleaching[5],[6].
Safety, Handling, and Storage Protocols
As a highly reactive diamine, 1-Methyl-1H-pyrazole-4,5-diamine requires stringent handling protocols:
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Hazard Profile: The compound is a known irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7].
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PPE: Handling must occur within a certified fume hood using nitrile gloves, safety goggles, and a particulate respirator if aerosolization is a risk.
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Storage: Store strictly between 2-8°C in a dry, dark environment. Exposure to ambient light and moisture will cause the free base to rapidly oxidize, identifiable by a shift in powder color from off-white to dark brown[1].
References
- Benchchem - 1-Methyl-1H-pyrazole-4,5-diamine (CAS 45514-38-3) Product Profile & Kinase Targets.
- PubChem - 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S.
- Santa Cruz Biotechnology - 1-Methyl-1H-pyrazole-4,5-diamine Sulfate | CAS 20055-01-0.
- Google Patents (US6835213B2) - Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof.
- European Patent Office (EP1634572) - Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds.
- Apollo Scientific - 1-Methyl-1H-pyrazole-4,5-diamine Hazard Statements.
- Google Patents (US7192943B2) - Cephem compounds.
Sources
- 1. 1-Methyl-1H-pyrazole-4,5-diamine|CAS 45514-38-3|RUO [benchchem.com]
- 2. 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S | CID 21904571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7192943B2 - Cephem compounds - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572 [data.epo.org]
- 7. 45514-38-3 Cas No. | 1-Methyl-1H-pyrazole-4,5-diamine | Apollo [store.apolloscientific.co.uk]
